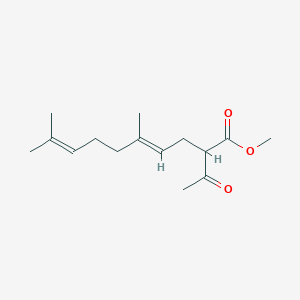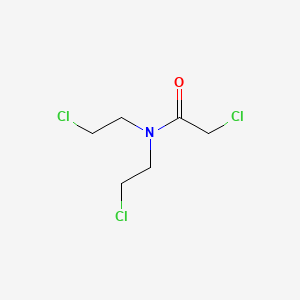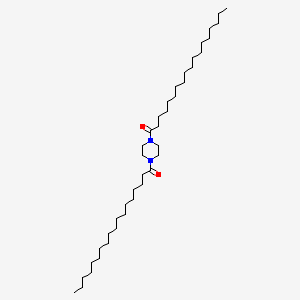
methyl (4E)-2-acetyl-5,9-dimethyl-4,8-decadienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (4E)-2-acetyl-5,9-dimethyl-4,8-decadienoate is an organic compound with a complex structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4E)-2-acetyl-5,9-dimethyl-4,8-decadienoate typically involves multiple steps, starting from simpler organic molecules. One common method involves the esterification of a suitable precursor with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes where reactants are continuously fed into a reactor, and products are continuously removed. This method can improve yield and reduce production time.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (4E)-2-acetyl-5,9-dimethyl-4,8-decadienoate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methyl group to a carboxyl group.
Reduction: This reaction can reduce the carbonyl group to an alcohol.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols.
Applications De Recherche Scientifique
Methyl (4E)-2-acetyl-5,9-dimethyl-4,8-decadienoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism by which methyl (4E)-2-acetyl-5,9-dimethyl-4,8-decadienoate exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (4E)-2-acetyl-5,9-dimethyl-4,8-decadienoate: shares similarities with other esters and ketones.
This compound: is similar to compounds like methyl acetate and acetylacetone.
Uniqueness
What sets this compound apart is its unique combination of functional groups and its ability to participate in a wide range of chemical reactions. This makes it a versatile compound with diverse applications.
Propriétés
Formule moléculaire |
C15H24O3 |
|---|---|
Poids moléculaire |
252.35 g/mol |
Nom IUPAC |
methyl (4E)-2-acetyl-5,9-dimethyldeca-4,8-dienoate |
InChI |
InChI=1S/C15H24O3/c1-11(2)7-6-8-12(3)9-10-14(13(4)16)15(17)18-5/h7,9,14H,6,8,10H2,1-5H3/b12-9+ |
Clé InChI |
BSTPZJQNOMFGJU-FMIVXFBMSA-N |
SMILES isomérique |
CC(=CCC/C(=C/CC(C(=O)C)C(=O)OC)/C)C |
SMILES canonique |
CC(=CCCC(=CCC(C(=O)C)C(=O)OC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12004408.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B12004411.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12004416.png)
![[(5E)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12004426.png)

![4-(4-Chloroanilino)-4-oxo-3-[(trifluoroacetyl)amino]butanoic acid](/img/structure/B12004436.png)


![N'-[(E)-(2-hydroxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12004459.png)

![5-(4-methylphenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12004469.png)
![2-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-N'-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]acetohydrazide](/img/structure/B12004482.png)


